2-Amino-5-propylbenzoic acid

CAS No.: 637347-93-4

Cat. No.: VC3344801

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 637347-93-4 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 2-amino-5-propylbenzoic acid |

| Standard InChI | InChI=1S/C10H13NO2/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h4-6H,2-3,11H2,1H3,(H,12,13) |

| Standard InChI Key | PCZINJXPGKQTCE-UHFFFAOYSA-N |

| SMILES | CCCC1=CC(=C(C=C1)N)C(=O)O |

| Canonical SMILES | CCCC1=CC(=C(C=C1)N)C(=O)O |

Introduction

Chemical Identity and Structure

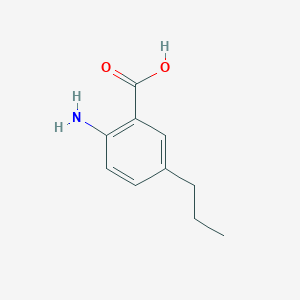

2-Amino-5-propylbenzoic acid belongs to the family of substituted benzoic acids with both amine and alkyl functionalities. The compound features a benzoic acid core with an amino group at position 2 and a propyl chain at position 5 of the benzene ring.

Basic Information

The compound has the following identifiers and structural information:

| Property | Value |

|---|---|

| Chemical Name | 2-Amino-5-propylbenzoic acid |

| CAS Registry Number | 637347-93-4 |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.21 g/mol |

| Functional Groups | Carboxylic acid, amine, propyl chain |

The structure consists of a benzoic acid skeleton with an amino (-NH2) group ortho to the carboxylic acid functionality and a propyl (-C3H7) chain at the meta position relative to the carboxylic acid group .

Structural Features

The compound's chemical structure can be represented as a 2-aminobenzoic acid (anthranilic acid) derivative with a propyl substituent at position 5. This combination of functional groups contributes to its chemical reactivity and potential applications. The ortho-positioned amino group relative to the carboxylic acid can participate in hydrogen bonding and may influence the acid-base properties of the molecule.

Physical Properties

General Characteristics

2-Amino-5-propylbenzoic acid exists as a solid at room temperature. While specific data about its appearance is limited in the literature, based on similar compounds in this class, it likely appears as a crystalline powder with a color ranging from white to light beige .

Solubility Profile

The compound exhibits characteristic solubility patterns typical of substituted benzoic acids with amino functionality:

| Solvent | Solubility |

|---|---|

| Water | Limited solubility |

| Methanol | Moderately soluble |

| DMSO | Soluble |

| Ethanol | Moderately soluble |

| Dichloromethane | Limited solubility |

Like other aminobenzoic acids, it likely demonstrates improved solubility in basic aqueous solutions due to deprotonation of the carboxylic acid group, forming more water-soluble salts.

Chemical Properties

Acid-Base Behavior

As both an acid (carboxylic acid group) and a base (amino group), 2-amino-5-propylbenzoic acid exhibits amphoteric properties. The carboxylic acid group typically has a pKa in the range of 4-5 for similar compounds, while the amino group has significantly lower basicity than aliphatic amines due to the electron-withdrawing effect of the aromatic ring.

Reactivity Patterns

The compound features three main reactive sites:

-

Carboxylic acid group: Can undergo esterification, amidation, and salt formation

-

Amino group: Can participate in diazotization, acylation, and other typical amine reactions

-

Aromatic ring: Can undergo electrophilic aromatic substitution, though reactivity is influenced by the amino (activating, ortho/para-directing) and carboxylic acid (deactivating, meta-directing) groups

The propyl chain generally exhibits low reactivity under most conditions but may undergo oxidation under harsh conditions.

Synthesis Methods

Purification Techniques

Purification of 2-amino-5-propylbenzoic acid likely involves techniques such as:

-

Recrystallization from appropriate solvent systems

-

Column chromatography

-

Conversion to a salt form followed by acidification

-

Potential use of acid-base extraction to leverage its amphoteric properties

Analytical Methods

Identification Techniques

Analytical methods commonly used for identification and characterization of compounds like 2-amino-5-propylbenzoic acid include:

-

Chromatographic methods:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC), potentially after derivatization

-

Thin-Layer Chromatography (TLC)

-

-

Spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Mass Spectrometry (MS)

-

-

Elemental analysis to confirm the C10H13NO2 composition

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding 2-amino-5-propylbenzoic acid:

Property Comparisons

The substitution pattern significantly affects the physical and chemical properties:

-

Solubility: The propyl chain in 2-amino-5-propylbenzoic acid increases lipophilicity compared to unsubstituted anthranilic acid, but likely provides better organic solvent solubility than halogenated derivatives

-

Reactivity: The propyl group is electron-donating (by induction), providing a different electronic effect compared to electron-withdrawing halogen substituents found in the related 5-bromo and 5-iodo derivatives

-

Melting point: While specific data is unavailable, alkyl-substituted derivatives typically have lower melting points than their halogenated counterparts (for reference, 2-amino-5-bromobenzoic acid has a melting point of 213-215°C )

Current Research Directions

While specific research on 2-amino-5-propylbenzoic acid is limited in the literature, several potential research directions can be identified:

-

Synthetic utility: Exploration as a building block for more complex molecules, particularly in pharmaceutical research

-

Structure-activity relationships: Investigation of how the propyl substituent affects biological activity compared to other substitution patterns

-

Materials science: Potential applications in polymer chemistry, particularly where the combination of acid, amine, and hydrophobic functionalities could be advantageous

-

Analytical standards: Use as a reference compound or internal standard in analytical methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume